Imidazole-d4 (CAS 6923-01-9) is a fully deuterated (≥98 atom % D) stable isotope derivative of imidazole . While it shares the same fundamental chemical and thermal properties as standard imidazole—such as a melting point of 89-91 °C and a boiling point of 256 °C—it features a +4 Da mass shift and complete isotopic silencing of its C-H and N-H bonds . In procurement and material selection, this compound is not used as a general buffer or building block; rather, it is an essential specialized precursor for synthesizing perdeuterated ionic liquids, a critical NMR solvent for host-guest interaction studies, and a mechanistic probe for anhydrous proton-conducting materials.
Substituting Imidazole-d4 with standard non-deuterated imidazole critically fails in advanced analytical and mechanistic workflows. In whole-biomass NMR analysis, standard imidazole-derived ionic liquids create massive overlapping proton signals in the 7-8 ppm aromatic region, completely masking critical lignin and carbohydrate peaks [1]. In structural characterization via neutron diffraction, the high incoherent scattering cross-section of hydrogen in standard imidazole obliterates the coherent scattering signal, preventing the resolution of guest-host interactions [2]. Furthermore, standard imidazole cannot be used to isolate the Grotthuss proton-hopping mechanism via kinetic isotope effects in MOF-based fuel cell membranes, making the fully deuterated d4 variant an absolute requirement for these specific applications [2].
Imidazole-d4 is strictly required as the foundational precursor for synthesizing perdeuterated ionic liquids, such as 1-ethyl-3-methylimidazolium acetate-d14 ([EMIM][OAc]-d14) [1]. When dissolving whole-cell biomass, standard [EMIM][OAc] produces intense 1H NMR signals that overlap with the aromatic lignin (6.0-8.0 ppm) and aliphatic carbohydrate regions. Substituting with Imidazole-d4-derived ILs achieves >98% signal suppression in these regions, allowing direct 2D HSQC NMR quantification of biomass recalcitrance without solvent masking [1].
| Evidence Dimension | 1H NMR solvent background interference |
| Target Compound Data | Imidazole-d4 derived ILs yield flat baselines in the 7-8 ppm region (>98% isotopic purity). |
| Comparator Or Baseline | Standard Imidazole-derived ILs mask lignin/carbohydrate signals with massive solvent peaks. |
| Quantified Difference | >98% reduction in background proton signals in the aromatic/aliphatic target regions. |
| Conditions | 2D HSQC NMR of dissolved whole-cell biomass in IL electrolytes. |
Procuring the fully deuterated precursor is mandatory for laboratories developing ionic liquids for advanced structural elucidation of complex biopolymers.
In structural studies of porous frameworks, localizing guest molecules requires neutron diffraction. Standard imidazole contains four protons, leading to an overwhelmingly high incoherent scattering cross-section [1]. Imidazole-d4 replaces 1H with 2H (deuterium), dropping the incoherent scattering cross-section dramatically and allowing precise crystallographic localization of the imidazole guests within the MOF pores without signal degradation [1].
| Evidence Dimension | Incoherent neutron scattering cross-section |
| Target Compound Data | ~2.05 barns per atom (Deuterium in Imidazole-d4) |
| Comparator Or Baseline | ~80.27 barns per atom (Hydrogen in standard Imidazole) |
| Quantified Difference | ~40-fold reduction in scattering background per atomic site. |
| Conditions | Neutron powder diffraction of imidazole-loaded MOFs or ionic liquids. |
Standard imidazole renders neutron crystallographic data uninterpretable due to background noise, making the d4 variant essential for structural materials science.
Imidazole-d4 is utilized to definitively prove the proton-conduction mechanism in anhydrous fuel cell membranes, such as imidazole-loaded MOF-808 [1]. By measuring the conductivity of MOFs loaded with standard imidazole versus Imidazole-d4, researchers calculate the kinetic isotope effect (KIE). A measurable drop in conductivity when substituting D for H confirms that proton-hopping (the Grotthuss mechanism) dominates over vehicular transport, as the heavier deuterium atom transfers more slowly across the hydrogen-bond network [1].
| Evidence Dimension | Isotopic shift in proton/deuteron conductivity (KIE) |
| Target Compound Data | Imidazole-d4 exhibits lower conductivity due to the heavier mass of D+. |
| Comparator Or Baseline | Standard Imidazole exhibits higher baseline H+ conductivity. |
| Quantified Difference | Measurable reduction in conductivity directly proportional to the H/D mass ratio (KIE > 1). |
| Conditions | Electrochemical impedance spectroscopy of Im@MOF under anhydrous conditions. |
Procuring Imidazole-d4 is the only definitive way to isolate and quantify the Grotthuss conduction mechanism in next-generation solid-state electrolytes.
Imidazole-d4 is the mandatory starting material for producing perdeuterated ionic liquids, such as [EMIM][OAc]-d14, which are used to directly dissolve and analyze whole-cell biomass via 2D NMR without solvent signal interference [1].
In structural materials science, Imidazole-d4 is used as a guest molecule in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) to enable high-contrast neutron diffraction imaging by eliminating the incoherent scattering background typical of hydrogenous solvents [2].
For the development of high-temperature fuel cells, Imidazole-d4 is loaded into solid-state electrolytes to measure the kinetic isotope effect, definitively proving that proton-hopping (the Grotthuss mechanism) drives conductivity [2].
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